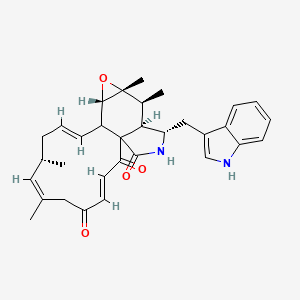
Prochaetoglobosin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prochaetoglobosin III is a secondary metabolite belonging to the cytochalasan class of alkaloids. It is produced by the fungus Chaetomium elatum and is known for its cytotoxic properties.
Méthodes De Préparation
Prochaetoglobosin III is typically isolated from the fungus Chaetomium elatum. The preparation involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structures of these compounds are elucidated by spectroscopic methods .
Analyse Des Réactions Chimiques
Prochaetoglobosin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 inhibitors and other specific organic solvents. The major products formed from these reactions include other chaetoglobosin analogs and related compounds .
Applications De Recherche Scientifique
Prochaetoglobosin III has a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities. It is used in scientific research to study its effects on various cell lines and pathogens. In agriculture, it is explored for its potential as a biocontrol agent against plant pathogens .
Mécanisme D'action
The mechanism of action of Prochaetoglobosin III involves its interaction with cellular targets, leading to cytotoxic effects. It disrupts the cytoskeleton of cells, inhibiting cell division and inducing apoptosis. The molecular targets and pathways involved include the inhibition of actin polymerization and disruption of microfilament organization .
Comparaison Avec Des Composés Similaires
Prochaetoglobosin III is part of a larger family of cytochalasan alkaloids, which include chaetoglobosin A, chaetoglobosin B, and chaetoglobosin C. These compounds share similar structures but differ in their specific biological activities and potency.
Similar Compounds::- Chaetoglobosin A
- Chaetoglobosin B
- Chaetoglobosin C
- Prochaetoglobosin I
- Prochaetoglobosin II
- Prochaetoglobosin IV
Propriétés
Numéro CAS |
133613-78-2 |
|---|---|
Formule moléculaire |
C32H36N2O4 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(3E,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |
InChI |
InChI=1S/C32H36N2O4/c1-18-8-7-10-24-29-31(4,38-29)20(3)28-26(16-21-17-33-25-11-6-5-9-23(21)25)34-30(37)32(24,28)27(36)13-12-22(35)15-19(2)14-18/h5-7,9-14,17-18,20,24,26,28-29,33H,8,15-16H2,1-4H3,(H,34,37)/b10-7+,13-12+,19-14-/t18-,20-,24-,26-,28-,29-,31+,32?/m0/s1 |
Clé InChI |
ZIOWMHCMCYFIBL-RSRKAITBSA-N |
SMILES isomérique |
C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)/C=C/C(=O)C/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |
SMILES canonique |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)CC(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


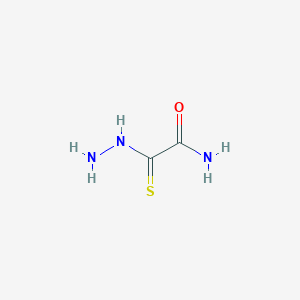
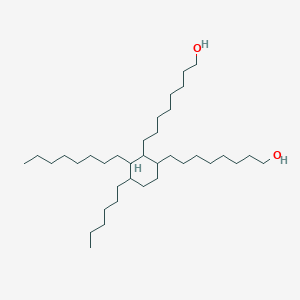
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

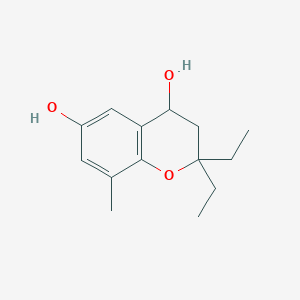
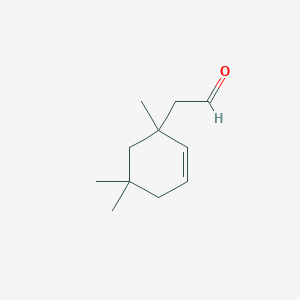
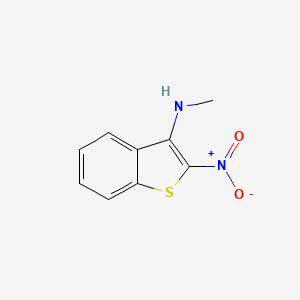
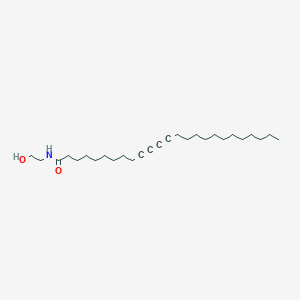
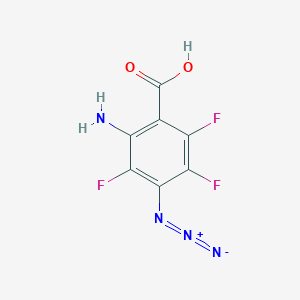
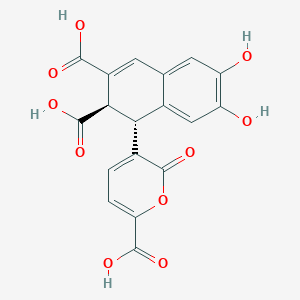
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)

